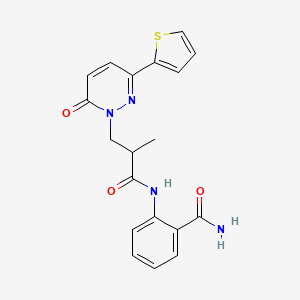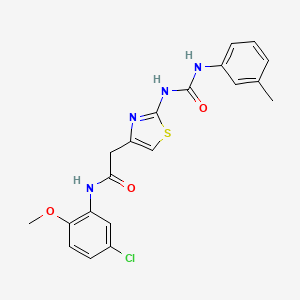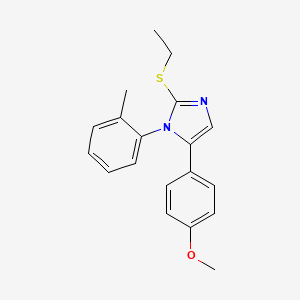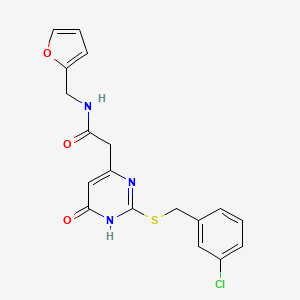![molecular formula C19H17N3O6 B2464109 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1226441-48-0](/img/structure/B2464109.png)
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzodioxole . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide-containing compounds showed anticancer activity . The presence of di-methoxy phenyl amide derivatives in benzodioxole compounds, which refer to CA-4 structure potent anticancer agent, was related to this anticancer activity .
Synthesis Analysis
The synthesis of this compound involves the esterification reaction of 3,4-(Methy-lenedioxy) phenylacetic acid . To collect a high yield of ester, oxalyl chloride was used, which was added dropwise to methanol solvent and stirred for 30 minutes in an ice bath .
Molecular Structure Analysis
The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .
Chemical Reactions Analysis
The compound has been evaluated for its cytotoxic activity against various cancer cell lines . It showed anticancer activity, particularly against Hep3B cancer cell line .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 304.32 g/mol . The elemental analysis showed C-55.25, H-3.97, N-9.21, O-21.03, S-10.54 .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide.
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, leading to disruption and inhibition of microbial growth. Research has demonstrated its effectiveness against a variety of bacterial and fungal strains, making it a promising candidate for developing new antibiotics .
Anticancer Properties
The compound has been studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. It targets specific pathways involved in cell proliferation and survival, thereby inhibiting tumor growth. Studies have shown its efficacy in various cancer cell lines, including breast, lung, and colon cancers .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can modulate the production of inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease .
Antidiabetic Potential
The compound has shown potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. It modulates key enzymes involved in glucose metabolism and enhances the uptake of glucose by cells. This makes it a promising candidate for developing new antidiabetic drugs.
These applications highlight the diverse potential of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide in various fields of scientific research and therapeutic development.
IntechOpen BMC Chemistry Springer : IntechOpen : BMC Chemistry : Springer : IntechOpen : BMC Chemistry
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
These pathways play crucial roles in controlling cell proliferation and survival, and their disruption can lead to the death of cancer cells .
Result of Action
The compound has been reported to exhibit anticancer activity, with IC50 values ranging from 328 to 644 nM against certain cancer cell lines . This suggests that the compound is capable of inhibiting the growth of these cells at relatively low concentrations. The compound’s action results in cell cycle arrest and induction of apoptosis, leading to the death of cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-24-13-3-5-14(6-4-13)25-10-17-21-18(28-22-17)9-20-19(23)12-2-7-15-16(8-12)27-11-26-15/h2-8H,9-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAZTEIAMUYARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2464027.png)


![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2464031.png)
![3-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]methyl}benzonitrile](/img/structure/B2464033.png)

![3-[1-(3-Phenyltriazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2464036.png)

![1-(2-(Trifluoromethyl)phenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2464040.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2464041.png)
![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)propan-1-one](/img/structure/B2464043.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B2464046.png)

